Triiodothyronine-[13C6] hydrochloride (L-Liothyronine; T3) Triiodothyronine-[13C6] hydrochloride (L-Liothyronine; T3)
Brand Name: Vulcanchem
CAS No.: 1217473-60-3
VCID: VC2861685
InChI: InChI=1S/C15H12I3NO4.ClH/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;/h1-4,6,12,20H,5,19H2,(H,21,22);1H/t12-;/m0./s1/i3+1,4+1,7+1,10+1,11+1,14+1;
SMILES: C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O.Cl
Molecular Formula: C15H13ClI3NO4
Molecular Weight: 693.39 g/mol

Triiodothyronine-[13C6] hydrochloride (L-Liothyronine; T3)

CAS No.: 1217473-60-3

Cat. No.: VC2861685

Molecular Formula: C15H13ClI3NO4

Molecular Weight: 693.39 g/mol

* For research use only. Not for human or veterinary use.

Triiodothyronine-[13C6] hydrochloride (L-Liothyronine; T3) - 1217473-60-3

Specification

CAS No. 1217473-60-3
Molecular Formula C15H13ClI3NO4
Molecular Weight 693.39 g/mol
IUPAC Name (2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid;hydrochloride
Standard InChI InChI=1S/C15H12I3NO4.ClH/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;/h1-4,6,12,20H,5,19H2,(H,21,22);1H/t12-;/m0./s1/i3+1,4+1,7+1,10+1,11+1,14+1;
Standard InChI Key HFEMPWKWYHWPQX-JHEBROADSA-N
Isomeric SMILES C1=CC(=C(C=C1O[13C]2=[13C]([13CH]=[13C]([13CH]=[13C]2I)C[C@@H](C(=O)O)N)I)I)O.Cl
SMILES C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O.Cl
Canonical SMILES C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O.Cl

Introduction

Chemical Identity and Structure

Chemical Nomenclature and Identifiers

Triiodothyronine-[13C6] hydrochloride, also known as L-Liothyronine-13C6 hydrochloride, is identified by the CAS number 1217473-60-3 and the systematic name O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-L-(1,2,3,4,5,6-13C6)tyrosine--hydrogen chloride (1/1) . The compound is further identified in databases with designations such as DTXSID60746331, reflecting its registration in toxicological and chemical repositories .

Structural Characteristics

The compound contains six carbon-13 atoms incorporated into the tyrosine ring of triiodothyronine, providing a mass difference that allows discrimination from endogenous T3 in analytical procedures . The chemical structure maintains all functional aspects of the parent molecule while incorporating the stable isotope labeling that serves as an internal standard for quantitative analysis. This labeled variant is specifically 3,3',5-triiodothyronine with six 13C atoms in the tyrosine phenyl ring, conjugated with hydrochloride .

Analytical Applications

Mass Spectrometry Characteristics

The mass spectrometric properties of Triiodothyronine-[13C6] hydrochloride are critical to its analytical utility. Mass spectrometry data reveals distinct fragmentation patterns that can be monitored for quantitative analysis:

AnalyteQ1 MassQ2 MassDPEPCECXPAnalyte Status
T3.1651.8605.8120103038Quantitative
T3.2651.8478.8120105030Qualitative
T3-13C6657.8611.795103338Surrogate
T3-13C12663.8617.8100103240Internal Std

This mass transition data demonstrates how the isotope-labeled compound can be distinguished from native T3 in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses .

LC-MS/MS Method Applications

Researchers have developed validated liquid chromatography-tandem mass spectrometry methods utilizing Triiodothyronine-[13C6] hydrochloride as a surrogate standard. These methods demonstrate excellent linearity with correlation coefficients (r²) exceeding 0.994 across their dynamic ranges . The analytical methods report lower limits of quantification (LLOQ) for T3 at approximately 0.06 nM in cellular extracts, enabling sensitive detection in biological samples .

Biological Significance of the Parent Compound

Physiological Role

The parent compound, 3,3',5-Triiodo-L-thyronine (T3), is a critical thyroid hormone formed through deiodination of thyroxine (T4) . While Triiodothyronine-[13C6] hydrochloride serves primarily as an analytical tool, understanding the biological role of the parent compound is essential for appreciating its research applications.

Receptor Binding and Activity

Native T3 demonstrates high-affinity binding to thyroid hormone receptors TRα and TRβ with a dissociation constant (Kd) of 0.06 nM for both receptor subtypes . This potent receptor binding underlies its essential role in growth and differentiation of various cell types. Additionally, T3 exhibits inhibitory effects on leucine transport by pituitary cells with an IC50 value of 2 μM .

Research Applications

Quantitative Analysis in Complex Matrices

Triiodothyronine-[13C6] hydrochloride has been employed in isotope dilution mass spectrometry for precise quantification of thyroid hormones in complex biological matrices. Researchers report optimized analytical procedures utilizing this standard to extract thyroid hormones from brain tissue with recoveries exceeding 80% and low detection limits .

Metabolic Studies

The compound serves as a critical tool in metabolic studies investigating thyroid hormone transformations. In research examining thyroid hormone metabolism in cell models, isotope-labeled standards facilitate accurate tracking and quantification of metabolic intermediates and products .

Analytical Method Validation

Chromatographic Performance

Validated LC-MS/MS methods utilizing Triiodothyronine-[13C6] hydrochloride demonstrate reliable chromatographic performance with peak widths of approximately 12 seconds, allowing for a minimum of 15 data points per peak to ensure reproducible integration . Two multiple reaction monitoring (MRM) transitions are typically monitored for each analyte and internal standard, with the more intense peak used for quantification and the less intense peak for confirmation .

Method Performance Characteristics

The analytical methods incorporating Triiodothyronine-[13C6] hydrochloride show impressive performance metrics as demonstrated in the following table:

CompoundR² RangeLLOQ [nM]LLOD [nM]
T30.995–1.0000.060.03

These values demonstrate the high precision and sensitivity achievable when using isotope-labeled standards like Triiodothyronine-[13C6] hydrochloride in quantitative thyroid hormone analysis .

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